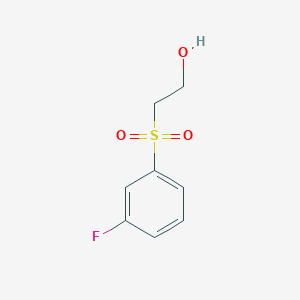

3-Fluorophenylsulfonylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

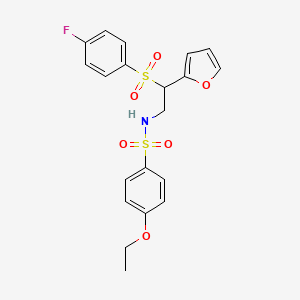

3-Fluorophenylsulfonylethanol is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 . It is used for research purposes .

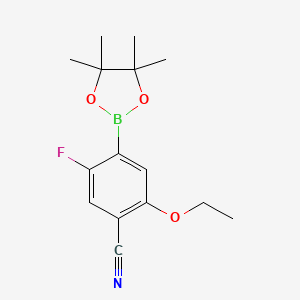

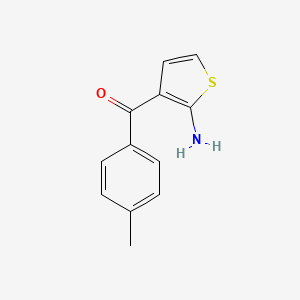

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Fluorous Linker in Synthesis

The use of fluorous linkers, such as perfluorooctylpropylsulfonylethanol, in the synthesis of biologically relevant glycerol teichoic acid fragments highlights the significance of fluorinated compounds in facilitating complex organic syntheses. This approach enables efficient purification procedures and the assembly of intricate molecular structures through phosphoramidite chemistry, demonstrating the utility of fluorinated compounds in streamlining synthetic processes (Hogendorf et al., 2012).

Proton Exchange Membranes

Fluorinated compounds, including those related to 3-Fluorophenylsulfonylethanol, find critical applications in the development of proton exchange membranes for fuel cell technologies. Research on sulfonated poly(arylene ether sulfone)s demonstrates the importance of fluorinated side chains in achieving high proton conductivity and thermal stability, essential for efficient and durable fuel cells (Kim et al., 2008).

Electrolyte Membrane Properties

The modification of polymer electrolytes with fluorine moieties, as seen in sulfonated polysulfones, exemplifies the role of fluorinated compounds in enhancing the performance of fuel cells. The incorporation of fluorine into the polymer backbone significantly impacts properties such as proton conductivity, water uptake, and ion exchange capacity, thereby influencing fuel cell efficiency and performance (Kim et al., 2006).

Hydrogen Bonding in Ionic Liquids

Studies on the hydrogen bonding interactions between fluorosulfonyl imide-based ionic liquids and methanol reveal the subtle effects of fluorinated compounds on molecular interactions. These findings are crucial for understanding the behavior of ionic liquids in various applications, ranging from electrochemistry to solvent systems (Chen et al., 2021).

Sensing and Detection Technologies

Fluorinated chemosensors, such as those detecting Zn2+ and Al3+ ions, showcase the application of fluorinated compounds in developing sensitive and selective detection methods. The role of excited-state intramolecular proton transfer and chelation enhanced fluorescence processes highlights the complex mechanisms through which fluorinated compounds contribute to advancements in chemical sensing technologies (Patra et al., 2018).

Propriétés

IUPAC Name |

2-(3-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBKKBSKWYCLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)

![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)